Hydroxy-PEG2-methylamine

Vue d'ensemble

Description

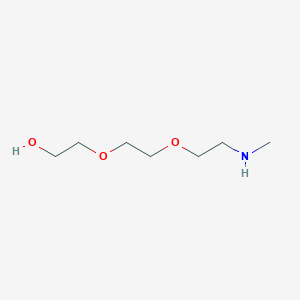

Hydroxy-PEG2-methylamine is a PEG derivative containing a hydroxyl group with a methylamine group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

Hydroxy-PEG2-methylamine is a PEG linker containing a hydroxyl group with a methylamine group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc .Molecular Structure Analysis

The molecular formula of Hydroxy-PEG2-methylamine is C7H17NO3 . The molecular weight is 163.21 g/mol . The IUPAC name is 2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol . The InChI is InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 . The InChIKey is OJIGMRILIXVTEA-UHFFFAOYSA-N . The Canonical SMILES is CNCCOCCOCCO .Chemical Reactions Analysis

The methylamine group in Hydroxy-PEG2-methylamine is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis

The molecular weight of Hydroxy-PEG2-methylamine is 163.21 g/mol . The XLogP3-AA is -1.2 . The Hydrogen Bond Donor Count is 2 . The Hydrogen Bond Acceptor Count is 4 . The Rotatable Bond Count is 8 . The Exact Mass is 163.12084340 g/mol . The Monoisotopic Mass is 163.12084340 g/mol . The Topological Polar Surface Area is 50.7 Ų . The Heavy Atom Count is 11 . The Formal Charge is 0 . The Complexity is 70.7 .Applications De Recherche Scientifique

Role in Pharmaceutical Research and Development

Hydroxy-PEG2-methylamine plays a significant role in pharmaceutical research and development . It is composed of a PEG chain, which can improve the water solubility, stability, and bioavailability of drugs .

Drug Delivery Enhancement

The PEG chain in Hydroxy-PEG2-methylamine can enhance drug delivery. By improving the water solubility of drugs, it can increase the absorption of drugs in the body, leading to more effective treatments .

Stability Improvement

Hydroxy-PEG2-methylamine can improve the stability of drugs. This is particularly important for drugs that are unstable in biological environments, as it can prevent degradation and ensure that the drug remains effective .

Bioavailability Improvement

The PEG chain in Hydroxy-PEG2-methylamine can improve the bioavailability of drugs. This means that it can increase the amount of drug that is absorbed into the body and reaches the site of action .

Use in Bio-conjugation

Hydroxy-PEG2-methylamine is a non-cleavable linker for bio-conjugation . It contains a -CH3 group and a OH/Alcohol group linked through a linear PEG chain . This makes it useful in the creation of bio-conjugates, which are molecules that have been chemically modified to include a biological molecule, such as a protein or antibody .

Reactivity with Carboxylic Acid Groups

Hydroxy-PEG2-methylamine contains a primary amine group that can react with carboxylic acid groups to form stable amide . This property is useful in the creation of a variety of chemical compounds and can be used in the synthesis of new drugs .

Safety and Hazards

Orientations Futures

Hydroxy-PEG2-methylamine plays a significant role in pharmaceutical research and development . It is composed of a PEG chain, which can improve the water solubility, stability, and bioavailability of drugs . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This suggests that Hydroxy-PEG2-methylamine could have potential applications in drug delivery systems .

Mécanisme D'action

Target of Action

Hydroxy-PEG2-methylamine is a PEG derivative that contains a hydroxyl group and a methylamine group . The primary targets of this compound are carboxylic acids and carbonyls (ketone, aldehyde), with which the methylamine group can react .

Mode of Action

The hydrophilic PEG spacer in Hydroxy-PEG2-methylamine increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), etc .

Pharmacokinetics

Hydroxy-PEG2-methylamine is composed of a PEG chain, which can improve the water solubility, stability, and bioavailability of drugs . This compound is used to modify the surface of drugs or particles, enabling targeted drug delivery to specific cells or tissues . This modification can enhance the pharmacokinetics and efficacy of drugs, while also reducing toxicity and immunogenicity .

Result of Action

Given its role in drug delivery, it can be inferred that the compound’s action would result in enhanced drug efficacy and reduced toxicity .

Action Environment

It’s known that the compound is stored at -20°c , suggesting that temperature could be a factor influencing its stability

Propriétés

IUPAC Name |

2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIGMRILIXVTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy-PEG2-methylamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

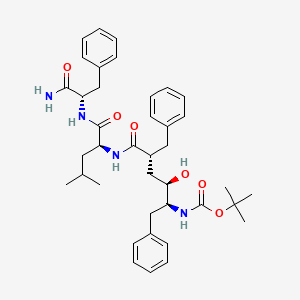

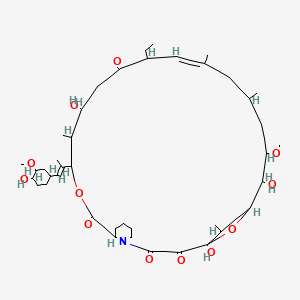

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)

![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)

![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)

![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)